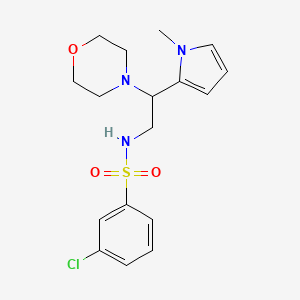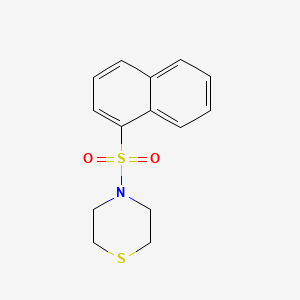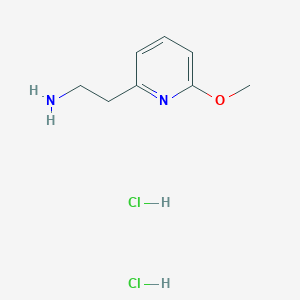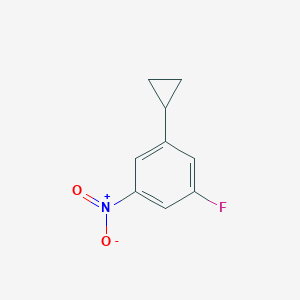
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a novel compound that has gained attention for its unique chemical structure and potential applications in various fields of science. The presence of both pyridinyl and pyrrolidinyl groups, along with bromine and methylthio substituents, adds to its versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone typically involves multiple steps. It begins with the formation of the core pyridin-2-yl structure, followed by bromination to introduce the bromine atom. Subsequently, the methanone group is added using acylation techniques, and finally, the pyrrolidinyl and methylthio groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production may employ continuous flow synthesis to optimize yield and efficiency. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, often yielding sulfoxide or sulfone derivatives.
Reduction: : Reductive reactions may target the bromine atom, leading to debromination.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible due to the functional groups present.
Oxidation: : Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are often used.
Substitution: : Nucleophiles like amines and thiols and electrophiles like alkyl halides are frequently employed.
Oxidation: : Products like sulfoxides and sulfones.
Reduction: : Products like debrominated analogs.
Substitution: : Variety of substituted derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: Explored for its potential as a biochemical probe due to its reactive sites which can interact with biological molecules.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial and anticancer activities.
Industry: Utilized in material science for creating novel polymers and advanced materials.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylthio groups facilitate binding to these targets, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Unique Features:
The presence of both pyridinyl and pyrrolidinyl groups.
Bromine and methylthio substituents which enhance its reactivity and binding affinity.
(3-Pyridinyl)pyrrolidin-1-ylmethanone.
(3-(2-Bromo)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone.
Each of these compounds has unique structural features that may lead to different chemical and biological properties.
Feel free to ask for more specific details or dive deeper into any of these sections!
Propiedades
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c1-23-15-12(4-2-8-19-15)16(21)20-9-6-11(10-20)22-14-13(17)5-3-7-18-14/h2-5,7-8,11H,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQURXDQAMHOZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2661059.png)



![1-(Chloromethyl)-3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2661070.png)


![3-(3,4-dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one](/img/structure/B2661074.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide](/img/structure/B2661075.png)
![2-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2661077.png)
![3-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDO}PROPANOIC ACID](/img/structure/B2661078.png)

